Benzyl(3-bromophenyl)imino-lambda6-sulfanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-bromophenyl)imino-lambda6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(3-bromophenyl)imino-lambda6-sulfanone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl(3-bromophenyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and the nature of the target . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(3-chlorophenyl)imino-lambda6-sulfanone
- Benzyl(3-fluorophenyl)imino-lambda6-sulfanone
- Benzyl(3-iodophenyl)imino-lambda6-sulfanone
Uniqueness
Benzyl(3-bromophenyl)imino-lambda6-sulfanone is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C13H12BrNOS |
---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
benzyl-(3-bromophenyl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C13H12BrNOS/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
QVQNPNDTHPBUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=N)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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